molecular formula C12H13ClN2 B14849559 5-Chloro-3-ethyl-8-methylquinolin-2-amine

5-Chloro-3-ethyl-8-methylquinolin-2-amine

Cat. No.: B14849559
M. Wt: 220.70 g/mol
InChI Key: PCLCMDPMBURRCK-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-8-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Chloro-3-ethyl-8-methylquinolin-2-amine, often involves multicomponent reactions and cyclization processes. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

5-chloro-3-ethyl-8-methylquinolin-2-amine

InChI

InChI=1S/C12H13ClN2/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3,(H2,14,15)

InChI Key

PCLCMDPMBURRCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2N=C1N)C)Cl

Origin of Product

United States

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